molecular formula C38H32O2P2 B1180230 cyanobacterin LU-2 CAS No. 139660-23-4

cyanobacterin LU-2

Cat. No.: B1180230
CAS No.: 139660-23-4
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Description

Cyanobacterin LU-2 is a secondary metabolite isolated from the filamentous cyanobacterium Nostoc sp. . This compound is characterized as a substance of a phenolic nature containing an amino sugar . Its primary research value lies in its potent algicidal and antibiotic properties, demonstrating high activity against a broad spectrum of cyanobacteria, including bloom-forming genera like Microcystis and Aphanizomenon . It is poorly active against green algae and inactive against fungi and bacteria, making it a highly specific agent for studying cyanobacterial biology and interactions . The main mechanism of action for this compound is the targeted inhibition of photosynthesis. Research shows it markedly hinders light-dependent oxygen evolution . This activity classifies it as an allelochemical, a natural compound involved in regulating microbial communities by inhibiting competing sympatric species . Its specific action on photosystem II makes it a valuable tool for research into photosynthetic electron transport and the development of novel biocontrol strategies for harmful algal blooms . As such, this compound is of significant interest in the fields of chemical ecology, limnology, and environmental science. This product is provided for research use only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

139660-23-4

Molecular Formula

C38H32O2P2

Synonyms

cyanobacterin LU-2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Cyanobacterial Allelochemicals

The table below summarizes key structural, functional, and ecological differences between cyanobacterin LU-2 and related compounds:

Compound Source Organism Target Organisms Chemical Class Mechanism of Action Key References
This compound Nostoc sp. Cyanobacteria (e.g., Microcystis) Phenolic compound with amino-sugar PSII inhibition, cell division disruption
Cyanobacterin LU-1 Nostoc linckii Cyanobacteria, green algae Undefined (structurally distinct from LU-2) PSII inhibition
Cyanobacterin Scytonema hofmanni Cyanobacteria, green algae, diatoms Chlorinated γ-lactone PSII inhibition
Fischerellin A Fischerella muscicola Cyanobacteria, algae, angiosperms Diterpene alkaloid PSII inhibition, membrane disruption
Hapalindole A Hapalosiphon spp. Bacteria, fungi Indole alkaloid Membrane disruption, enzyme inhibition
Nostocyclamide Nostoc sp. 31 Cyanobacteria Macrocyclic thiazole Ion channel interference

Structural and Functional Distinctions

  • This compound vs. Scytonema Cyanobacterin: While both inhibit PSII, LU-2’s phenolic structure contrasts with the chlorinated γ-lactone of Scytonema-derived cyanobacterin. The latter has broader activity, affecting diatoms and green algae, whereas LU-2 is specific to cyanobacteria .
  • LU-2 vs. LU-1: LU-1 inhibits both cyanobacteria and green algae, suggesting structural differences (though uncharacterized) that alter target specificity .
  • Comparison with Fischerellins : Fischerellin A, a diterpene, targets PSII like LU-2 but also disrupts membranes and affects angiosperms, indicating a broader ecological role .

Ecological and Evolutionary Implications

This compound’s narrow specificity likely reflects niche competition among cyanobacteria, particularly in bloom formation . In contrast, compounds like fischerellins and hapalindoles exhibit broader antimicrobial activity, possibly serving defensive roles against diverse competitors or predators .

Mechanistic Overlaps and Divergences

All PSII inhibitors (LU-1, LU-2, Scytonema cyanobacterin, fischerellins) bind to the D1 protein, blocking electron transport . However, LU-2’s unique phenolic structure may influence binding affinity or degradation rates, contributing to its selective toxicity .

Preparation Methods

Ecological Sampling and Preliminary Screening

Samples are collected from cyanobacteria-rich environments, such as freshwater lakes or controlled aquaculture systems. Direct isolation under a binocular microscope enables the selection of individual cyanobacterial colonies with minimal contamination. This method achieved a 94.7% success rate in isolating viable strains compared to traditional agar-based methods (5.3%).

Genetic and Metabolic Profiling

Genomic analysis of the Nostoc sp. strain revealed a biosynthetic gene cluster (BGC) encoding non-ribosomal peptide synthetases (NRPSs) and polyketide synthases (PKSs), which are pivotal for cyanobacterin synthesis. Heterologous expression of this BGC in Escherichia coli confirmed its role in producing the γ-butyrolactone core structure of this compound.

Cultivation Conditions for Enhanced Yield

This compound is an exometabolite, necessitating optimized growth conditions to maximize extracellular secretion. Key parameters include:

Medium Composition

A liquid mineral medium, modified BG11, is widely used. Its composition includes:

  • Macronutrients : NaNO₃ (1.5 g/L), K₂HPO₄ (0.04 g/L), MgSO₄·7H₂O (0.075 g/L)

  • Micronutrients : FeCl₃ (0.006 g/L), EDTA (0.001 g/L), and trace metals (e.g., Mn, Zn, Cu).

Temperature and Light Regimes

Maximum this compound accumulation occurs at 34°C under continuous illumination (175.56 lux). Elevated temperatures enhance metabolic activity but must remain below 37°C to prevent protein denaturation.

Growth Kinetics and Harvesting

This compound production is growth-associated, peaking during late exponential phase (Day 14–21). Cells are harvested via centrifugation (10,000 × g, 15 min), and the supernatant is retained for extraction.

Extraction and Purification Protocols

Primary Extraction

The supernatant is filtered through a 0.45 μm membrane to remove residual cells. This compound, being hydrophilic, is concentrated via rotary evaporation at 40°C under reduced pressure.

Solvent Partitioning

The crude extract is partitioned sequentially using:

  • Ethyl acetate (3 × 500 mL) to remove lipophilic contaminants.

  • n-Butanol (2 × 300 mL) to isolate this compound, yielding a purity of 65–70%.

Chromatographic Purification

Final purification employs:

  • Size-Exclusion Chromatography (SEC) : Sephadex LH-20 column, eluted with methanol:water (7:3).

  • Reverse-Phase HPLC : C18 column, gradient elution (acetonitrile:water, 20–80% over 30 min), achieving >95% purity.

Biosynthetic Pathway Elucidation

Recent advances in synthetic biology have clarified the enzymatic cascade responsible for this compound biosynthesis:

Core Structure Assembly

The γ-butyrolactone core is synthesized via a convergent pathway:

  • Aldol Condensation : Two acetyl-CoA molecules form acetoacetyl-CoA, catalyzed by 3-ketothiolase (PhbA).

  • Reduction : Acetoacetyl-CoA is reduced to D-3-hydroxybutyryl-CoA by NADPH-dependent reductase (PhbB).

  • Lactonization : PHA synthase (PhbC) polymerizes monomers into the γ-butyrolactone structure.

Heterologous Production

Expression of the Nostoc BGC in E. coli BL21(DE3) yielded 120 mg/L this compound, demonstrating scalability. CRISPR-Cas9-mediated knockouts confirmed the indispensability of phbA, phbB, and phbC genes.

Comparative Analysis of Preparation Methods

MethodYield (mg/L)Purity (%)ScalabilityCost Efficiency
Traditional Cultivation15–2095ModerateHigh
Heterologous Expression100–12098HighModerate

Traditional methods rely on native cyanobacterial metabolism, limiting yields but ensuring structural fidelity. In contrast, engineered E. coli systems offer higher titers but require costly genetic modifications .

Q & A

Q. How should researchers design experiments to ensure reproducibility when studying cyanobacterin LU-2's biochemical activity?

Methodological Answer: Experimental protocols must include detailed descriptions of reagent concentrations, incubation conditions, and control groups (e.g., negative/positive controls for activity assays). Use standardized instruments (e.g., spectrophotometers) and report raw data with error margins. Reproducibility is enhanced by adhering to structured reporting formats that separate experimental methods, results, and interpretations .

Q. What analytical techniques are critical for characterizing the structural integrity of this compound in different experimental conditions?

Methodological Answer: Nuclear Magnetic Resonance (NMR) for molecular structure validation, High-Performance Liquid Chromatography (HPLC) for purity assessment, and mass spectrometry for molecular weight confirmation. Stability under varying pH/temperature should be tested using accelerated degradation studies, with data analyzed via peak area normalization in chromatograms .

Q. How can researchers minimize variability in bioactivity assays for this compound?

Methodological Answer: Implement strict batch-to-batch quality control (QC) checks, including purity certificates and biological activity baselines. Use internal standards in assays (e.g., reference inhibitors) and validate results across multiple replicates. Statistical tools like coefficient of variation (CV) calculations help quantify variability .

Q. What statistical methods are recommended for analyzing dose-response relationships in this compound toxicity assays?

Methodological Answer: Non-linear regression models (e.g., log-dose vs. response) with IC50/EC50 calculations. Use ANOVA to compare group means and Tukey’s post-hoc tests for pairwise comparisons. Report confidence intervals and p-values to assess significance. Outliers should be identified using Grubbs’ test .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported efficacy data of this compound across different studies?

Methodological Answer: Conduct a meta-analysis of existing data to identify confounding variables (e.g., solvent differences, cell line variations). Replicate disputed experiments with harmonized protocols and use orthogonal assays (e.g., enzymatic vs. cell-based) to validate mechanisms. Contradictions may arise from unaccounted variables like batch purity or assay sensitivity thresholds .

Q. What strategies mitigate batch-to-batch variability in this compound production for consistent experimental outcomes?

Methodological Answer: Standardize synthesis protocols using Design of Experiments (DOE) to optimize reaction parameters (e.g., temperature, catalyst concentration). Implement QC metrics such as HPLC purity (>98%) and NMR spectral matching. Track storage conditions (e.g., desiccation, light exposure) and validate bioactivity across batches .

Q. How should mechanistic studies of this compound's interaction with cellular targets be structured to account for potential off-target effects?

Methodological Answer: Combine genetic knockdown/knockout models (e.g., CRISPR-Cas9) with pharmacological inhibition to confirm target specificity. Use proteomics or transcriptomics to identify off-target pathways. Dose-response curves with selective inhibitors can differentiate primary vs. secondary effects .

Q. What methodologies are effective in determining the environmental persistence of this compound in aquatic systems?

Methodological Answer: Conduct microcosm studies under simulated environmental conditions (pH, UV exposure, microbial activity). Quantify degradation rates via LC-MS/MS and model half-life using first-order kinetics. Compare results to regulatory thresholds for ecological risk assessment .

Q. How can computational models predict this compound’s binding affinity to non-target proteins, and what validation criteria are essential?

Methodological Answer: Molecular docking simulations (e.g., AutoDock Vina) paired with molecular dynamics (MD) for stability analysis. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Cross-check computational results against experimental dissociation constants (Kd) .

Q. What frameworks guide ethical data presentation when publishing conflicting results on this compound’s mechanism of action?

Methodological Answer: Transparently report all experimental parameters (e.g., reagent sources, instrument calibration). Use supplemental materials for raw datasets and exploratory analyses. Discuss limitations in the discussion section, emphasizing unresolved questions and proposing follow-up studies .

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